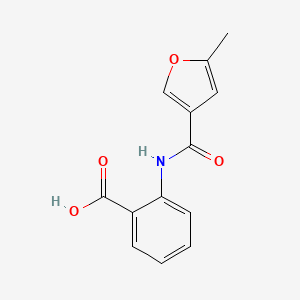
2-(5-Methylfuran-3-carboxamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylfuran-3-carboxamido)benzoic acid is an organic compound that features a benzoic acid core with a 5-methylfuran-3-carboxamido substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylfuran-3-carboxamido)benzoic acid typically involves the reaction of 5-methylfuran-3-carboxylic acid with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 2-(5-Methylfuran-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of a strong electrophile and a Lewis acid catalyst.
Major Products:
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
科学的研究の応用
2-(5-Methylfuran-3-carboxamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-Methylfuran-3-carboxamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 2-(3-Methylfuran-2-carboxamido)benzoic acid
- 5-Iodo-2-(2-methylfuran-3-carboxamido)benzoic acid
Comparison: 2-(5-Methylfuran-3-carboxamido)benzoic acid is unique due to the position of the methyl group on the furan ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
特性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
2-[(5-methylfuran-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H11NO4/c1-8-6-9(7-18-8)12(15)14-11-5-3-2-4-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
InChIキー |
DYWRNEPXYXWQSF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


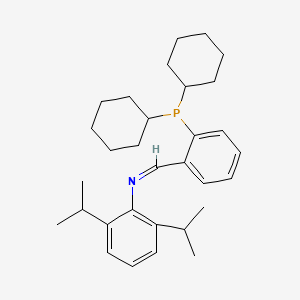
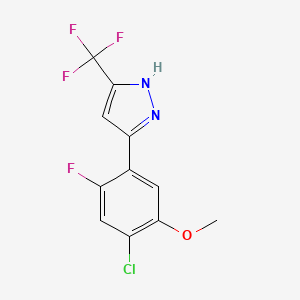
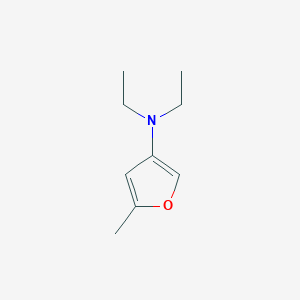
![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)

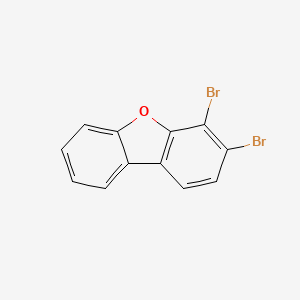
![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
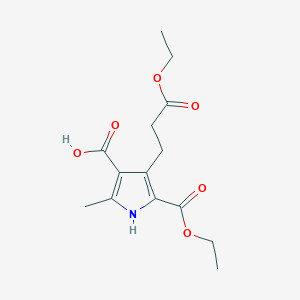
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
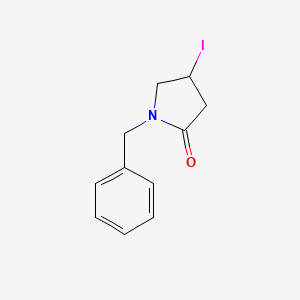
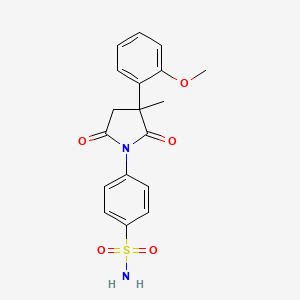
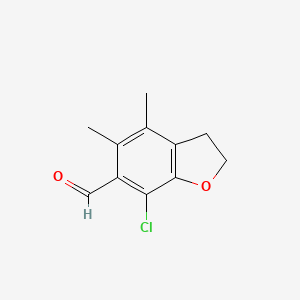
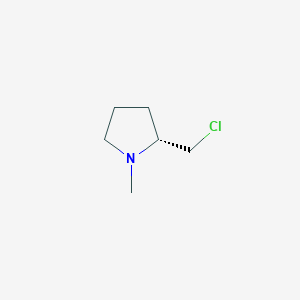
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)
